

A Guide to the Spectroscopic Characterization of Chloromethyl Methyl Sulfide

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Compound of Interest

Compound Name: Chloromethyl methyl sulfide

CAS No.: 2373-51-5

Cat. No.: B146325

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Introduction: The Role and Scrutiny of a Versatile Reagent

Chloromethyl methyl sulfide ($\text{CH}_3\text{SCH}_2\text{Cl}$), also known as methylthiomethyl chloride (MTMCl), is a bifunctional organosulfur compound of significant interest in modern organic synthesis. Its utility stems from the presence of two reactive sites: a nucleophilic sulfur atom and an electrophilic carbon center, making it an effective reagent for a variety of chemical transformations.^[1] Primarily, it is employed in the introduction of the methylthiomethyl (MTM) protecting group for alcohols and carboxylic acids, a strategy valued for the stability of the MTM ether or ester under various conditions and its selective deprotection.^{[2][3]}

Given its role as a fundamental building block and its potential as a hazardous alkylating agent, verifying the identity, purity, and stability of **chloromethyl methyl sulfide** is a critical prerequisite for its use in any research, development, or manufacturing setting.^[2] This guide provides an in-depth analysis of the primary spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein

serve as a benchmark for scientists and professionals engaged in its synthesis, quality control, and application.

Molecular Structure and Key Properties

A foundational understanding of the molecule's structure is essential before delving into its spectral data.

Caption: Molecular structure of **Chloromethyl Methyl Sulfide** ($\text{CH}_3\text{SCH}_2\text{Cl}$).

Table 1: Physicochemical and Safety Data for **Chloromethyl Methyl Sulfide**



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^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the first-line technique for the structural confirmation of **chloromethyl methyl sulfide** due to its speed and the clear, unambiguous information it provides about the electronic environment of the hydrogen atoms.

Data Summary



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Interpretation and Rationale

The ^1H NMR spectrum of **chloromethyl methyl sulfide** is characterized by two distinct singlets, which is consistent with its structure.

- **Causality of Chemical Shifts:** The singlet at 2.302 ppm is assigned to the three equivalent protons of the methyl group ($\text{CH}_3\text{-S-}$). This chemical shift is typical for a methyl group attached to a sulfur atom. The singlet at 4.722 ppm corresponds to the two equivalent protons of the chloromethyl group ($\text{-S-CH}_2\text{-Cl}$). The significant downfield shift of this signal compared to the methyl group is a direct consequence of the powerful electron-withdrawing inductive effect of the adjacent chlorine atom, which "deshields" the protons, causing them to resonate at a higher frequency.
- **Absence of Coupling:** Both signals appear as sharp singlets because there are no adjacent, non-equivalent protons within three bonds to cause spin-spin splitting. This simplicity is a key identifier for this molecule.

Experimental Protocol: ^1H NMR Acquisition

This protocol describes a self-validating system for obtaining high-quality ^1H NMR data.

- **Sample Preparation:**
 - Accurately weigh approximately 5-10 mg of **chloromethyl methyl sulfide**. For a volatile liquid, this is best done by adding a small drop to a clean, tared vial and re-weighing.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl_3 is chosen for its excellent solubilizing power for this compound and its well-characterized residual solvent peak.
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).
- Instrument Setup & Calibration:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 . This step is critical as it compensates for any magnetic field drift during the experiment.
 - "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity. This is an iterative process aimed at achieving a sharp, symmetrical lock signal, which directly translates to high-resolution peaks in the final spectrum.
- Data Acquisition:
 - Acquire the spectrum using standard parameters for a ^1H experiment on a 300 or 400 MHz spectrometer.
 - Set the spectral window to cover a range of approximately -1 to 10 ppm.
 - Use a 90° pulse angle to maximize signal for a single scan.
 - Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
 - Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons, ensuring accurate integration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and upright).
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate the signals at 2.302 and 4.722 ppm. The resulting integral ratio should be very close to 3:2, confirming the relative number of protons in each environment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule.

Data Summary



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Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum shows two signals, corresponding to the two unique carbon environments in the molecule.

- **Signal Assignment:** The signal at 14.8 ppm is assigned to the methyl carbon (CH₃-S-). This is a typical chemical shift for an sp³-hybridized carbon attached to a sulfur atom. The signal at 49.3 ppm is assigned to the chloromethyl carbon (-S-CH₂-Cl). Similar to the proton spectrum,

this carbon is significantly deshielded and shifted downfield due to the strong electron-withdrawing effect of the directly attached chlorine atom.

Experimental Protocol: ^{13}C NMR Acquisition

The protocol is similar to that for ^1H NMR, with key differences in sample concentration and acquisition parameters to account for the lower natural abundance and sensitivity of the ^{13}C nucleus.

- Sample Preparation: A more concentrated sample is required. Use 20-50 mg of **chloromethyl methyl sulfide** in 0.6-0.7 mL of CDCl_3 .
- Instrument Setup: Lock and shim as described for the ^1H experiment.
- Data Acquisition:
 - Select a ^{13}C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument). This technique irradiates the protons, which collapses the C-H splitting (resulting in singlets for all carbons) and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).
 - Set the spectral window to cover a range of approximately 0 to 200 ppm.
 - A greater number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.
- Data Processing:
 - Process the data similarly to the ^1H spectrum.
 - Calibrate the spectrum using the central peak of the CDCl_3 triplet, which is set to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's functional groups. For **chloromethyl methyl sulfide**, the key absorptions relate to the C-H, C-S, and C-Cl bonds.

Data Summary



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Interpretation and Rationale

The IR spectrum provides a characteristic "fingerprint" for the molecule.

- C-H Stretching: The absorptions between 2990 and 2920 cm^{-1} are characteristic of the stretching vibrations of sp^3 -hybridized C-H bonds in the methyl and chloromethyl groups.
- Fingerprint Region: The region below 1500 cm^{-1} is complex, but contains key structural information. The strong bands around 700 cm^{-1} and 670 cm^{-1} are particularly diagnostic and are assigned to the stretching vibrations of the C-S and C-Cl bonds, respectively. The presence of these strong, distinct peaks provides compelling evidence for the thioether and alkyl chloride functionalities.

Experimental Protocol: Neat Liquid IR Acquisition

- Sample Preparation: As **chloromethyl methyl sulfide** is a liquid, the simplest method is to run a "neat" sample (without solvent). Place one drop of the liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrument Setup:
 - Record a background spectrum of the clean, empty sample compartment. This is a critical self-validating step that allows the instrument software to subtract absorptions from

atmospheric CO₂ and water vapor.

- Data Acquisition:
 - Place the prepared salt plates in the spectrometer's sample holder.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹. The instrument will automatically ratio the sample spectrum against the stored background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which offers further structural clues.

Data Summary



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Interpretation and Rationale

The mass spectrum confirms the molecular weight and reveals the most stable fragments.

- Molecular Ion Peak: The signal at m/z 96 corresponds to the molecular ion (M^{+}), confirming the molecular weight of 96.58 g/mol (for the most abundant isotopes, ¹²C, ¹H, ³²S, ³⁵Cl). The peak at m/z 98 is the $M+2$ isotope peak, and its intensity relative to the M^{+} peak (~1/3) is

characteristic of the presence of one chlorine atom (due to the natural abundance of the ^{37}Cl isotope).

- **Base Peak and Fragmentation:** The most intense signal, or "base peak," is at m/z 61. This corresponds to the loss of a chlorine radical ($\bullet\text{Cl}$) from the molecular ion, forming the highly stable, resonance-stabilized sulfonium cation $[\text{CH}_3\text{SCH}_2]^+$. The stability of this cation is the primary reason it is the most abundant fragment.
- **Other Fragments:** The peak at m/z 49 represents the chloromethyl cation $[\text{CH}_2\text{Cl}]^+$, formed by cleavage of the C-S bond. The fragment at m/z 45 likely arises from rearrangement and fragmentation.



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Caption: Key fragmentation pathways of **Chloromethyl Methyl Sulfide** in EI-MS.

Experimental Protocol: Electron Ionization MS

- **Sample Introduction:** Introduce a small amount of the liquid sample into the mass spectrometer, often via direct injection or through a Gas Chromatography (GC) inlet for purified samples. The sample is vaporized in the ion source.
- **Ionization:**
 - The vaporized molecules enter the ionization chamber, which is under high vacuum.

- A beam of high-energy electrons (typically standardized at 70 eV) bombards the molecules. This energy is sufficient to eject an electron from the molecule, forming the positively charged molecular ion (M^+), and to induce fragmentation.
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.

Concluding Remarks on Structural Verification

The unambiguous structural confirmation of **chloromethyl methyl sulfide** is achieved through the synergistic application of multiple spectroscopic techniques. ^1H and ^{13}C NMR establish the precise connectivity and electronic environment of the hydrogen and carbon framework. Infrared spectroscopy confirms the presence of key functional group vibrations, particularly the C-S and C-Cl bonds. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's fragmentation pattern, which is consistent with the proposed structure. Together, these methods form a robust, self-validating analytical workflow essential for ensuring the quality and identity of this important synthetic reagent.

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